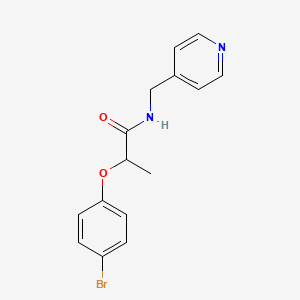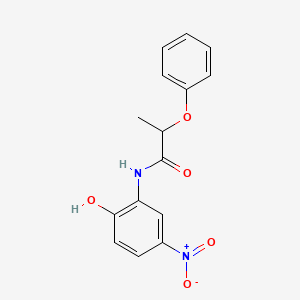
2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide, also known as BFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. BFP is a small molecule that has been synthesized through a number of different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide is not fully understood, but it is thought to involve the modulation of specific molecular targets in cells. 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has been shown to interact with a number of different proteins, including histone deacetylases, which are involved in the regulation of gene expression. 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has also been shown to interact with certain ion channels, which could have implications for its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter activity, and the regulation of gene expression. 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has also been shown to have anti-inflammatory effects, which could have implications for its potential use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has a number of advantages for use in lab experiments, including its small size, which allows it to penetrate cells and interact with specific molecular targets. 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide is also relatively easy to synthesize, which makes it a cost-effective tool for drug discovery research. However, 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has limitations, including its potential toxicity at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide. One area of research could focus on the development of 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide-based drugs for the treatment of cancer and neurological disorders. Another area of research could focus on the identification of new molecular targets for 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide, which could lead to the discovery of new drugs and therapeutic approaches. Additionally, research could focus on the development of new synthesis methods for 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide, which could improve its efficiency and reduce its potential toxicity.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has been studied for its potential applications in various research fields, including cancer research, neuroscience, and pharmacology. In cancer research, 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cancer cell proliferation and survival. In neuroscience, 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has been studied for its potential role in regulating the activity of certain neurotransmitters, which could have implications for the treatment of neurological disorders such as depression and anxiety. In pharmacology, 2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide has been studied for its potential use as a drug discovery tool, as it has been shown to interact with a number of different molecular targets.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(3-fluorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c1-10(20-14-7-5-11(16)6-8-14)15(19)18-13-4-2-3-12(17)9-13/h2-10H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALBHNDGYWUKCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)F)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-nitrobenzamide](/img/structure/B4111931.png)
![1-[(3-phenyl-1-adamantyl)carbonyl]pyrrolidine](/img/structure/B4111942.png)
![3-{5-[1-(4-bromophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4111945.png)

![5-[1-(4-bromophenoxy)ethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4111959.png)
![3-[({3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}amino)carbonyl]phenyl acetate](/img/structure/B4111981.png)
![3-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111989.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111995.png)
![N-[4-(benzoylamino)phenyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4112005.png)
![2-{3-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4112018.png)
![1-[2-(4-bromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4112039.png)
![N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B4112047.png)